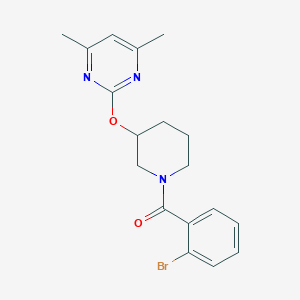

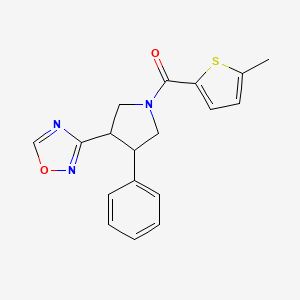

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)pyrazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and the use of reagents such as CH3COOH in ethanol . Another method includes the condensation of hydrazides with various substituted acetophenones, followed by cyclization with reagents like phosphorous oxychloride to form oxadiazolyl derivatives . These methods suggest that the synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)pyrazine-2-carboxamide could involve similar cyclization and condensation reactions, utilizing specific reagents to introduce the pyrazine-2-carboxamide moiety.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of multiple rings, including furan, pyrazole, and oxadiazole, which are confirmed by spectral data such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques would also be applicable in determining the structure of this compound, ensuring the correct assembly of the molecule and the presence of the intended functional groups.

Chemical Reactions Analysis

The related compounds exhibit reactivity that allows for further functionalization or transformation into other heterocyclic compounds. For instance, amino esters derived from these compounds can react with ethanolamine to form hydroxyethyl carboxamide derivatives or with hydrazine to yield amino carbohydrazides . These reactions indicate that this compound could also undergo similar reactions, potentially leading to new compounds with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically elucidated through elemental analysis and spectral data . These analyses confirm the purity and the identity of the compounds. The antibacterial activity is often evaluated in vitro using methods like the microdilution method to determine the minimum inhibitory concentration (MIC) against various bacterial strains . The related compounds have shown promising antibacterial activities, suggesting that this compound could also possess similar properties, which would need to be evaluated through pharmacological studies.

科学的研究の応用

Synthesis and Characterization

- This compound is part of a class of compounds involved in the synthesis and spectroscopic analysis, including FT-IR and NMR, to understand its chemical reactivity and structural characteristics. The study on similar oxadiazole derivatives highlights their nonlinear optical (NLO) properties and the potential for chemical stability analysis through HOMO and LUMO energies. These properties suggest applications in materials science and as precursors for further chemical modifications (El-Azab et al., 2018).

Molecular Docking and Pharmacological Potential

- Molecular docking studies have indicated that similar oxadiazole derivatives exhibit promising interactions with biological targets. For instance, docking against the Pterindeaminase inhibitor asricin A suggests these compounds could be developed as anti-cancer drugs. This application is significant in drug discovery, where the compound's interaction with specific proteins can lead to the development of new therapeutic agents (El-Azab et al., 2018).

Antibacterial and Antitubercular Activity

- The derivatives of the mentioned compound have been found to possess antibacterial and antitubercular activities. In particular, studies have shown that these compounds can be more potent than standard treatments like streptomycin and pyrazinamide against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis and other bacterial infections (El-Azab et al., 2018).

将来の方向性

Given the diverse biological activities of pyrazine-based drugs, there has been a rise in investigations of pyrazine-containing candidates . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various studies will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

特性

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O3/c24-18(14-11-19-7-8-20-14)21-13-5-2-1-4-12(13)10-16-22-17(23-26-16)15-6-3-9-25-15/h1-9,11H,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGVSVRFRWWDPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)

![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)

![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)

![N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503171.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)

![1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2503178.png)

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2503180.png)